1-[(4-fluorophenyl)methyl]-3-methyl-1H-1,2,4-triazol-5-amine is a chemical compound classified within the triazole derivatives, which are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a 4-fluorophenyl group, a methyl group, and an amine group attached to the triazole ring. It has the potential for various applications in medicinal chemistry due to its structural features and reactivity profile.
The compound can be synthesized through a reaction involving 4-fluorobenzyl chloride and 3-methyl-1H-1,2,4-triazol-5-amine, typically in the presence of a base like potassium carbonate and an organic solvent such as dimethylformamide. The synthesis conditions often involve elevated temperatures to promote the reaction .
1-[(4-fluorophenyl)methyl]-3-methyl-1H-1,2,4-triazol-5-amine falls under the category of triazole derivatives, which are known for their biological activity and potential therapeutic applications. Triazoles are important in medicinal chemistry for their antifungal, antibacterial, and anticancer properties .
The synthesis of 1-[(4-fluorophenyl)methyl]-3-methyl-1H-1,2,4-triazol-5-amine typically involves the following steps:
The general reaction can be represented as follows:
The reaction yields a product that can be purified through crystallization or chromatography techniques. Characterization of the product is typically performed using spectroscopic methods such as nuclear magnetic resonance and mass spectrometry to confirm its structure and purity .
The molecular formula of 1-[(4-fluorophenyl)methyl]-3-methyl-1H-1,2,4-triazol-5-amine is with a molecular weight of approximately 206.22 g/mol. Its structure includes:
Property | Value |
---|---|
CAS Number | 1342661-93-1 |
IUPAC Name | 2-[4-fluorobenzyl]-5-methyl-1,2,4-triazol-3-amine |
InChI | InChI=1S/C10H11FN4/c1... |
InChI Key | OBHBNEHOOFEUNX-UHFFFAOYSA-N |
Canonical SMILES | CC1=NN(C(=N1)N)CC2=CC=C(C=C2)F |
The compound can participate in various chemical reactions:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate to yield oxidized derivatives.
Reduction: Reduction can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group may undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
For oxidation reactions:
For reduction reactions:
For substitution reactions:
The mechanism of action for 1-[(4-fluorophenyl)methyl]-3-methyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets within biological systems. It may inhibit enzymes or receptors critical for cellular processes such as DNA replication or protein synthesis. This inhibition can lead to suppressed cell growth and proliferation, making it a candidate for therapeutic applications in oncology and infectious diseases .
The compound is expected to have distinct physical properties that influence its behavior in various environments:
Property | Value |
---|---|
Melting Point | Not specified |
Purity | Not specified |
Chemical properties include solubility in various solvents (e.g., dimethyl sulfoxide) and stability under different conditions. The compound's reactivity profile indicates potential for diverse chemical transformations .
Due to its structural characteristics and biological activity, 1-[(4-fluorophenyl)methyl]-3-methyl-1H-1,2,4-triazol-5-amine has potential applications in:
Medicinal Chemistry: As a lead compound for developing antifungal or anticancer agents.
Agricultural Chemistry: Potential use in developing fungicides or other agrochemicals due to its triazole structure.
Research continues into optimizing its synthesis and exploring its full range of biological activities .
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0
CAS No.: